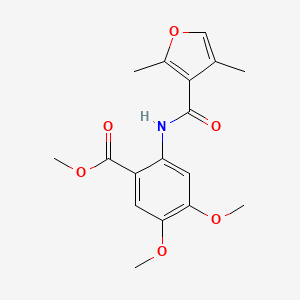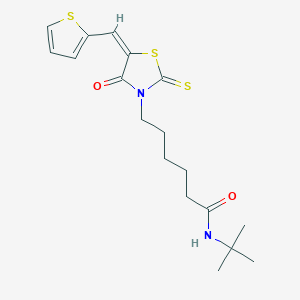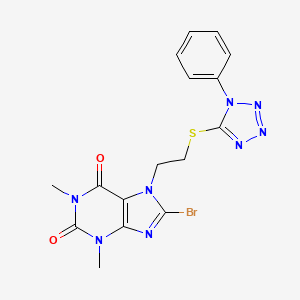![molecular formula C18H11F3N4O B2480533 5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326916-47-5](/img/structure/B2480533.png)
5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one and related compounds often involves multi-step chemical reactions, including cyclization processes, amide formation, and fluorination. For instance, derivatives of pyrazolo[3,4-d]pyrimidines, which share a similar structural framework, have been synthesized through high-temperature cyclization of benzamides of pyrazole-4-carboxylic acid, leading to substituted pyrazolo[3,4-d]pyrimidin-4-ones (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure, revealing how fluorine substitutions influence molecular conformation and interactions. For related compounds, crystal structure determinations have elucidated the spatial arrangement and bond lengths, critical for understanding the electronic structure and reactivity (Liu et al., 2016).
Chemical Reactions and Properties
Pyrazolo[1,5-d][1,2,4]triazines undergo various chemical reactions, including nucleophilic substitutions and cyclizations, influenced by the presence of fluorine atoms which can affect their chemical reactivity and stability. Fluorine atoms can enhance the electrophilic character of adjacent carbon atoms, facilitating nucleophilic attacks (Mojzych, Karczmarzyk, & Rykowski, 2005).
Applications De Recherche Scientifique
Inhibitors and Bioactive Compounds
- Pyrazolo[1,5-a]-1,3,5-triazines, including compounds structurally related to 5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, have been investigated as potent phosphodiesterase type 4 inhibitors. These compounds exhibited selective inhibitory properties and showed potential in biological evaluations, particularly in inhibiting TNFalpha release from human mononuclear cells (Raboisson et al., 2003).
Synthesis and Anticonvulsant Activity
- The pyrazolo[3,4-d]-1,2,3-triazine analogs, related to the queried compound, have been synthesized and evaluated for their anticonvulsant activities. These compounds have shown potential in this area, although some limitations were noted in further development due to side effects (Kelley et al., 1995).
Synthesis and Antiviral Activity
- A study on benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrated significant anti-influenza A virus activity. This underscores the relevance of such compounds in antiviral research (Hebishy et al., 2020).
Analgesic, Anti-inflammatory, and Antipyretic Properties
- Research on 2-aryl-4-oxo-pyrazolo[1,5-d][1,2,4]triazines revealed that these compounds, particularly those substituted with arylpiperazinylmethyl groups, exhibited potent analgesic, anti-inflammatory, and antipyretic properties (Mavel et al., 1993).
Fluorine Substituted Pyrazolo[4,3-e][1,2,4]triazines
- A study synthesized new fluorine-substituted pyrazolo[4,3-e][1,2,4]triazine derivatives and evaluated their enzymatic assays. This indicates a possible pharmacological application of such compounds (Abdel-Rahman et al., 2017).
Propriétés
IUPAC Name |
5-[(2,5-difluorophenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4O/c19-13-3-1-11(2-4-13)16-8-17-18(26)24(22-10-25(17)23-16)9-12-7-14(20)5-6-15(12)21/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUYBMOXNQZCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=C(C=CC(=C4)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)








![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)
![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)